N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-8-7-9-15(2)19(14)22-17(25)13-26-18-12-16(3)21-20(23-18)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPSCUWNNEZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Coupling with Dimethylphenyl Group: The dimethylphenyl group is coupled to the pyrimidine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Structural Features
| Component | Description |
|---|---|
| Dimethylphenyl Group | Enhances lipophilicity |
| Piperidinyl Group | Contributes to receptor interactions |
| Pyrimidine Derivative | Potentially involved in enzyme inhibition |
Chemistry
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide serves as a building block in organic synthesis. It is utilized for developing new compounds with potential biological activity. The compound's unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
In biological research, this compound has been investigated as a biochemical probe to study cellular processes and molecular interactions. Its ability to interact with specific molecular targets makes it valuable for exploring mechanisms underlying various biological functions.
Medicine
The compound has been explored for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Research indicates that it may inhibit enzymes linked to inflammatory pathways.
- Neuroprotective Effects : Preliminary studies suggest it promotes neuronal growth and vascularization.
- Analgesic Activity : Evidence shows it may reduce pain responses in animal models.
Industry
In industrial applications, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties.
Pharmacological Properties
Preliminary studies indicate several promising pharmacological properties:
- Neuroprotective Effects : Promotes neuronal survival and reduces apoptosis in neuronal cell cultures exposed to neurotoxic agents.
- Analgesic Properties : Demonstrated significant reductions in pain responses compared to baseline measurements.
- Anti-inflammatory Activity : Explored for its potential benefits in treating various inflammatory conditions.
Neuroprotective Study
A study on neuroprotection showed that this compound significantly increased cell viability in neuronal cultures exposed to neurotoxic agents compared to control groups.
Analgesic Activity Assessment
In animal models, the compound exhibited notable analgesic effects, suggesting its potential as a pain management agent with fewer side effects than traditional medications.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The 2,6-dimethylphenyl group in the target compound is a critical structural feature shared with other pharmacologically active acetamides. For instance:
- N-(2,6-dimethylphenyl)acetamide derivatives () exhibit enhanced bioactivity compared to analogs with methoxy, phenylethyl, or mono-methylphenyl substituents. The 2,6-dimethyl configuration likely improves steric hindrance and lipophilicity, enhancing membrane permeability .
- N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) (), a lidocaine analog, shares the 2,6-disubstituted phenyl motif but replaces methyl groups with chlorines and incorporates a 4-methylpiperidine. LIA demonstrates local anesthetic properties, suggesting that halogenation and piperidine substitution modulate receptor binding and toxicity profiles .
Pyrimidine and Piperidine Modifications
The pyrimidine-oxy-piperidine moiety distinguishes the target compound from simpler acetamides. Key comparisons include:
- Bis-pyrimidine acetamides (): Compounds such as 14 (N,N′-(6,6′-(1,4-Phenylene)bis(4-(4-nitrophenyl)pyridine-6,2-diyl))bis(2-((2,6-dimethylphenyl)amino)acetamide)) feature analogous 2,6-dimethylphenyl groups but lack the piperidine substituent. Their higher melting points (e.g., 245–247°C for 14) and nitro-group-induced electron-withdrawing effects contrast with the target compound’s piperidine-enhanced basicity .
- PROTACs targeting TG2 (): Pyrimidine-containing PROTACs like 5 (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(2-(6-methyl-2-((4-(2-phenylacetamido)phenyl)amino)pyrimidin-4-yl)-5,8,11-trioxa-2-azatridecan-13-yl)acetamide) share the pyrimidine-ether scaffold but incorporate polyethylene glycol (PEG) linkers and dioxopiperidine warheads for protein degradation. These structural additions highlight the versatility of pyrimidine-oxy-acetamides in drug design .
Piperidine vs. Alternative Amine Substituents
The piperidin-1-yl group in the target compound differentiates it from:
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): This analog replaces the pyrimidine-piperidine system with a diethylamino group. The simpler structure results in lower molecular weight (234.33 g/mol vs.
- N-(2,6-bis(4-methoxyphenyl)pyrimidin-4-yl)-4-(4-(2-(alkylamino)-2-oxoethyl)piperazin-1-yl)-4-oxobutanamides (): These compounds integrate piperazine rings instead of piperidine, demonstrating how nitrogen positioning in heterocycles affects solubility and target engagement .
Pharmacological and Physicochemical Data Comparison
Table 1. Key Properties of Selected Analogous Compounds
Spectral and Analytical Data
- UV-Vis Spectroscopy : The target compound’s UV profile (if similar to ’s N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) would show absorbance peaks near 260–280 nm due to aromatic and pyrimidine π→π* transitions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for PROTAC analogs (e.g., m/z 779.3533 [M + H]+ in ) suggest the target compound’s molecular ion would align with its calculated mass .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound classified under acetamides. Its unique structural features include a dimethylphenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage, which contribute to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C20H26N4O2
- Molecular Weight : 354.454 g/mol
- CAS Number : 1226440-55-6
Structure
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Dimethylphenyl Group | Enhances lipophilicity |
| Piperidinyl Group | Contributes to receptor interactions |
| Pyrimidine Derivative | Potentially involved in enzyme inhibition |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various cellular processes, such as inflammation and neuroprotection.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways.
- Receptor Binding : It could interact with neurotransmitter receptors, influencing pain perception and neuronal growth.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits several promising pharmacological properties:
- Neuroprotective Effects : Research suggests it may promote neuronal growth and vascularization, indicating potential applications in treating central nervous system disorders such as traumatic brain injury and ischemic heart disease.
- Analgesic Properties : There is evidence to suggest that it may act as an analgesic, potentially offering a novel approach to pain management with fewer side effects compared to traditional medications .
- Anti-inflammatory Activity : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Neuroprotective Study
A study examining the neuroprotective effects of this compound demonstrated its potential in promoting neuronal survival and reducing apoptosis in neuronal cell cultures exposed to neurotoxic agents. The results indicated significant increases in cell viability compared to control groups.
Analgesic Activity Assessment
In another study focused on pain management, the compound was tested in animal models for its analgesic properties. Results showed a notable reduction in pain responses compared to baseline measurements, suggesting its efficacy as a potential analgesic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks piperidine moiety | Limited anti-inflammatory effects |
| Compound B | Simple acetamide structure | Lower neuroprotective activity |
This comparison highlights how the specific combination of functional groups in N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy}acetamide contributes to its enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves three main steps:
Pyrimidine ring formation : Condensation of aldehydes and amidines under acidic/basic conditions to form the pyrimidine core.
Functionalization : Substitution of the pyrimidine ring with piperidine and methyl groups.
Coupling : Reaction of the pyrimidine intermediate with N-(2,6-dimethylphenyl)acetamide via an ether linkage .
- Optimization : Temperature (typically 60–80°C), solvent choice (e.g., DMF or ethanol), and catalysts (e.g., NaH for alkoxylation) are critical. Yield and purity are monitored via TLC and HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Structural Confirmation :
- NMR (1H/13C): Resolves aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~168 ppm) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks at m/z 354.4 [M+H]+ confirm molecular weight .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages .
Q. How does the compound’s lipophilicity influence its biological activity?
- Lipophilicity : The dimethylphenyl group enhances membrane permeability (logP ~3.2 predicted via PubChem), facilitating cellular uptake .
- Biological Relevance : Increased lipophilicity correlates with improved binding to hydrophobic enzyme pockets (e.g., cyclooxygenase inhibition in anti-inflammatory studies) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between synthetic batches?
- Root Cause Analysis :
- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., incomplete substitution at the pyrimidine C2 position) .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) verifies structural homogeneity and stereochemistry .
- Mitigation : Optimize purification (e.g., column chromatography with gradient elution) and validate batch consistency via bioassays .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Reactivity Prediction :
- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., pyrimidine C4 for substitution) .
- Target Interaction :
- Molecular Docking (AutoDock Vina) : Models binding affinities with receptors (e.g., kinase domains) using the compound’s 3D structure .
- Validation : Cross-reference with experimental SAR studies (e.g., IC50 values vs. substituent modifications) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- DOE (Design of Experiments) :
- Factors : Vary substituents (piperidine vs. pyrrolidine), linker length, and aromatic groups .
- Response Variables : Measure IC50 (enzyme inhibition), solubility, and metabolic stability .
- Statistical Analysis : Use ANOVA to identify significant factors and interaction effects .
Q. How do structural analogs compare in potency and selectivity?
- Key Comparisons :
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| Target Compound | Piperidine, dimethylphenyl | COX-2 IC50 = 0.8 µM |
| Analog A | Pyrrolidine, ethylphenyl | COX-2 IC50 = 2.3 µM (lower selectivity) |
| Analog B | Unsubstituted pyrimidine | No significant activity |
- Insights : Piperidine and methyl groups are critical for target engagement .
Methodological Guidance
- Synthetic Troubleshooting : If yields drop below 50%, check for moisture-sensitive steps (e.g., NaH-mediated alkoxylation) and use anhydrous solvents .
- Data Interpretation : Conflicting bioassay results may stem from assay conditions (e.g., serum protein binding); include controls like albumin-free buffers .
- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and proton couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
